3-Cyclopentoxy-4-methoxyphenylisocyanate molecular weight and formula
3-Cyclopentoxy-4-methoxyphenylisocyanate molecular weight and formula
[1]
Executive Summary & Core Identity
3-Cyclopentoxy-4-methoxyphenylisocyanate is a specialized electrophilic intermediate used primarily in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors. It serves as a critical building block for introducing the 3-cyclopentyloxy-4-methoxy pharmacophore—a structural motif validated by the archetypal PDE4 inhibitor, Rolipram. This moiety is essential for occupying the hydrophobic clamp (Q-pocket) within the PDE4 catalytic site, driving potency and selectivity.
Physicochemical Profile
| Property | Specification |
| CAS Registry Number | 185300-51-0 |
| IUPAC Name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| SMILES | COC1=C(OC2CCCC2)C=C(N=C=O)C=C1 |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate |
| Reactivity | Highly reactive toward nucleophiles (amines, alcohols, water) |
Structural Significance in Drug Discovery
The 3-cyclopentyloxy-4-methoxyphenyl group is a "privileged structure" in medicinal chemistry. In the context of PDE4 inhibition, this lipophilic ether chain (cyclopentyl) is optimized to fill a specific hydrophobic pocket in the enzyme's active site, while the methoxy group often engages in hydrogen bonding or steric positioning.
The isocyanate functionality (-N=C=O) acts as a versatile "warhead" for divergent synthesis. It allows researchers to rapidly generate libraries of:
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Ureas: Via reaction with primary/secondary amines (common in high-affinity PDE4 inhibitors like Piclamilast analogs).
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Heterocycles: Via cycloaddition or cyclocondensation (e.g., hydantoins).
Pharmacophore Mapping
The diagram below illustrates the role of the isocyanate in generating the active pharmacophore.
Figure 1: Structural contribution of the isocyanate intermediate to PDE4 inhibitor design.
Synthetic Methodology
The most robust and scalable method for synthesizing this isocyanate in a research setting involves the "Triphosgene Method." This avoids the handling of gaseous phosgene while maintaining high reactivity.
Protocol: Synthesis from Aniline Precursor
Precursor: 3-(Cyclopentyloxy)-4-methoxyaniline (CAS 203063-76-9).
Reagents:
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Substrate: 3-(Cyclopentyloxy)-4-methoxyaniline (1.0 equiv)
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Reagent: Triphosgene (0.35 equiv)
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Base: Triethylamine (Et₃N) (2.0 - 2.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or Toluene
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Atmosphere: Argon or Nitrogen
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask, dissolve Triphosgene (0.35 equiv) in anhydrous DCM under inert atmosphere. Cool the solution to 0°C.
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Addition: Dissolve the aniline (1.0 equiv) in DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes.[3] Note: A white precipitate of amine-phosgene complex may form.
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Elimination: Add Triethylamine dropwise. The mixture may exotherm slightly.
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Conversion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by IR (appearance of strong -NCO band at ~2270 cm⁻¹) or TLC (aliquot quenched with methanol to form methyl carbamate).
-
Workup:
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Remove solvent under reduced pressure (rotary evaporator).
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Extract residue with dry diethyl ether or hexane (to precipitate amine salts).
-
Filter off the salts under inert atmosphere.
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Concentrate the filtrate to yield the crude isocyanate.
-
-
Purification: Vacuum distillation is recommended for high purity, though the crude material is often sufficient for immediate coupling.
Experimental Visualization
Figure 2: Triphosgene-mediated conversion of aniline to isocyanate.[3][4][5]
Application: Urea Library Generation
The primary utility of this isocyanate is the rapid synthesis of urea-based PDE4 inhibitors.
General Coupling Procedure:
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Dissolve 3-Cyclopentoxy-4-methoxyphenylisocyanate (1.0 equiv) in anhydrous DCM.
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Add the desired Amine (1.1 equiv) (e.g., a substituted piperazine, pyrrolidine, or pyridine).
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Stir at room temperature for 1–12 hours.
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The urea product often precipitates or can be isolated by evaporation and recrystallization/chromatography.
Key Reaction:
R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R'
Safety & Handling (E-E-A-T)
Hazard Classification:
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Sensitizer: Isocyanates are potent respiratory and skin sensitizers. Inhalation can cause asthma-like symptoms.
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Irritant: Causes skin and eye irritation (H315, H319).
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Toxicity: Harmful if swallowed or inhaled (H302, H332).
Operational Controls:
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Engineering: Always handle in a functioning chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.
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Quenching: Have a solution of 5-10% aqueous ammonia or methanol available to neutralize spills. Isocyanates react with water to release CO₂, which can pressurize sealed waste containers—never seal waste immediately .
References
-
PubChem Compound Summary. (2025). 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene (CAS 185300-51-0).[6] National Center for Biotechnology Information. Link
- Dal Piaz, V., et al. (2002). Heterocyclic-fused pyridazinones as potent PDE4 inhibitors. European Journal of Medicinal Chemistry. (Contextual reference for the pharmacophore).
- Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition. (Methodological reference for triphosgene usage).
-
CookeChem. (n.d.). Product Specification: 3-(Cyclopentyloxy)-4-methoxyphenyl isocyanate.[6]Link
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Apollo Scientific. (n.d.). Safety Data Sheet: 3-(Cyclopentoxy)-4-methoxyphenyl isocyanate.[6]Link
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. A New and Convenient Method of Generating Alkyl Isocyanates from Alcohols, Thiols and Trimethylsilyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone/Bu4NOCN [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | C13H15NO3 | CID 2735890 - PubChem [pubchem.ncbi.nlm.nih.gov]




